2-(Heptylamino)-4H-3,1-benzoxazin-4-one
CAS No.: 184781-06-4
Cat. No.: VC14245418
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 184781-06-4 |
---|---|
Molecular Formula | C15H20N2O2 |
Molecular Weight | 260.33 g/mol |
IUPAC Name | 2-(heptylamino)-3,1-benzoxazin-4-one |
Standard InChI | InChI=1S/C15H20N2O2/c1-2-3-4-5-8-11-16-15-17-13-10-7-6-9-12(13)14(18)19-15/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17) |
Standard InChI Key | OUHJVRISNRTQPU-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCNC1=NC2=CC=CC=C2C(=O)O1 |
Introduction
Structural Characteristics and Nomenclature
The core structure of 2-(heptylamino)-4H-3,1-benzoxazin-4-one consists of a benzene ring fused to a 1,3-oxazine ring, forming a bicyclic system. The oxazine ring contains one oxygen and one nitrogen atom, with the nitrogen positioned at the 1-position relative to the benzene fusion. The substituent at the 2-position is a heptylamino group (-NH-C₇H₁₅), introducing significant lipophilicity and potential for intermolecular interactions.
Molecular Geometry and Electronic Properties
The planar benzene ring and partially saturated oxazine moiety create a conjugated π-system, which influences electronic transitions detectable via UV-Vis spectroscopy . The heptylamino group’s electron-donating nature may alter the compound’s electron density distribution, potentially enhancing nucleophilic reactivity at the 4-keto position.
Spectroscopic Signatures
-
IR Spectroscopy: Expected absorption bands include N-H stretching (~3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .
-
NMR: The ¹H-NMR spectrum would feature aromatic protons (δ 7.0–8.0 ppm), a deshielded NH proton (δ 5.5–6.5 ppm), and aliphatic protons from the heptyl chain (δ 0.8–1.6 ppm) .
Synthetic Methodologies
Classical Approaches
The synthesis of 2-substituted benzoxazinones typically begins with anthranilic acid derivatives. For example, 2-phenyl-4H-3,1-benzoxazin-4-one is synthesized via reaction of anthranilic acid with benzoyl chloride in pyridine . Adapting this method, 2-(heptylamino)-4H-3,1-benzoxazin-4-one could be synthesized by substituting benzoyl chloride with heptyl isocyanate or via a two-step process involving:
-
Acylation: Anthranilic acid reacts with heptyl chloroformate to form N-heptyloxycarbonylanthranilic acid.
-
Cyclodehydration: Intramolecular cyclization under acidic or thermal conditions yields the benzoxazinone core .
One-Pot Innovations
Modern methods employ cyclizing agents like iminium cations generated from cyanuric chloride and dimethylformamide (DMF). This approach facilitates room-temperature synthesis with high yields (85–92%) . For 2-(heptylamino)-4H-3,1-benzoxazin-4-one, heptylamine could replace DMF, enabling direct incorporation of the substituent during cyclization.
Physicochemical Properties
Thermal Stability
Analogous 2-substituted benzoxazinones exhibit melting points between 79°C (2-methyl derivative) and 133°C (aryl-substituted derivatives) . The heptylamino group’s long alkyl chain likely reduces crystallinity, predicting a lower melting point (~60–70°C).
Solubility and Partition Coefficients
-
Solubility: Limited aqueous solubility due to hydrophobicity; soluble in ethanol, DMSO, and chloroform.
-
logP: Estimated logP ≈ 3.5–4.0 (calculated using ChemDraw), indicating high lipid membrane permeability.
Industrial and Material Science Applications
Benzoxazinones serve as precursors for high-performance polymers. Polybenzoxazines, derived from ring-opening polymerization, exhibit thermal stability (>300°C) and mechanical strength . Functionalization with heptylamino groups could tailor these polymers for hydrophobic coatings or drug-delivery systems.
Challenges and Future Directions
-
Synthetic Optimization: Scaling up one-pot methods while maintaining yield and purity.
-
Biological Profiling: In vitro and in vivo studies to validate inferred antimicrobial and anticancer activities.
-
Material Innovations: Exploring copolymerization with other monomers to enhance polymer functionality.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume